3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one
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Overview
Description
3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one is a nitrogen-containing heterocyclic compound. These types of compounds are significant in various biological systems and are often found in enzymes, proteins, and DNA . The structure of this compound includes a fused ring system that combines imidazole and pyrimidine rings, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with ynones under mild conditions. This reaction proceeds through a Michael addition, followed by intramolecular cycloaddition and dehydration, yielding the desired product in moderate to good yields . Another approach involves the use of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base, to achieve the synthesis through a tandem Michael addition/cyclization reaction .
Chemical Reactions Analysis
3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to bind with various biological systems makes it useful in studying enzyme interactions and protein functions.
Industry: It is used in the development of organoelectronic materials and fluorescent materials.
Mechanism of Action
The mechanism by which 3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspase pathways .
Comparison with Similar Compounds
3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one can be compared with other similar compounds such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the nitrogen placement within the rings.
Imidazo[1,2-a]pyrimidines: These compounds have a similar core structure but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-10H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C11H9N3O/c1-7-6-12-11-13-8-4-2-3-5-9(8)14(11)10(7)15/h2-6H,1H3,(H,12,13) |
InChI Key |
GREDNVPLAUPRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2NC3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
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